ent-AvibactamSodiumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Avibactam Sodium Salt: is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor. It is known for its ability to inhibit a broad spectrum of β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial strains . This compound is particularly significant in the treatment of infections caused by multi-drug resistant bacteria when combined with β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Avibactam Sodium Salt typically involves multiple steps, starting from commercially available ethyl-5-hydroxypicolinate . The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a key intermediate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, yields the final product .
Industrial Production Methods: Industrial production methods for ent-Avibactam Sodium Salt involve the reaction of sodium 2-ethylhexanoate with an intermediate compound . This method is cost-effective, avoids high-risk preparation methods, and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: ent-Avibactam Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium formate, formic acid, triethylamine, and sulfonation reagents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield ent-Avibactam Sodium Salt .
Scientific Research Applications
ent-Avibactam Sodium Salt has a wide range of applications in scientific research . In chemistry, it is used to study the inhibition of β-lactamase enzymes . In biology and medicine, it is significant in the development of treatments for infections caused by antibiotic-resistant bacteria . The compound is also used in the pharmaceutical industry to develop new antibiotic formulations .
Mechanism of Action
The mechanism of action of ent-Avibactam Sodium Salt involves the inhibition of β-lactamase enzymes by a unique covalent and reversible mechanism . This inhibition protects β-lactam antibiotics from degradation, allowing them to effectively target and kill bacteria . The molecular targets include Ambler class A, C, and some class D β-lactamases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ent-Avibactam Sodium Salt include clavulanic acid, sulbactam, and tazobactam . These compounds also inhibit β-lactamase enzymes but differ in their spectrum of activity and efficiency .
Uniqueness: ent-Avibactam Sodium Salt is unique due to its broad spectrum of activity and its ability to inhibit a wide range of β-lactamase enzymes . It is also more efficient compared to other β-lactamase inhibitors .
Properties
IUPAC Name |
sodium;(2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.